Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
Overview
Description
Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: is an organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of methoxy and ester functional groups. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate can be synthesized through the esterification of 3-methoxy-2-hydroxybenzoic acid with methyl chloroacetate or methyl bromoacetate . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 3-methoxy-2-hydroxybenzoic acid and methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Quinones or other oxidized benzoic acid derivatives.
Scientific Research Applications
Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with various molecular targets and pathways. The ester and methoxy groups play a crucial role in its reactivity and biological activity. The compound may act as a prodrug, undergoing metabolic conversion to active metabolites that exert therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-methoxybenzoate
- Methyl 2-methoxybenzoate
- Methyl 4-methoxybenzoate
Comparison: Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate is unique due to the presence of both methoxy and ester groups at specific positions on the benzoate ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For example, the additional methoxy group in this compound may enhance its solubility and reactivity, making it more suitable for certain applications.
Properties
IUPAC Name |
methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-9-6-4-5-8(12(14)17-3)11(9)18-7-10(13)16-2/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQBVKZFMXBOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399830 | |
Record name | Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104796-24-9 | |
Record name | Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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